![molecular formula C27H28N2O4S B4009965 17-[3-(methylthio)-1-(4-morpholinylcarbonyl)propyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4009965.png)
17-[3-(methylthio)-1-(4-morpholinylcarbonyl)propyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Description
The compound belongs to a class of complex organic molecules that are likely synthesized through advanced organic synthesis techniques. Such compounds often exhibit unique chemical and physical properties due to their intricate structures.
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, including the formation of enamines, cyclocondensation reactions, and the construction of macrocyclic structures. For example, the reaction of αβ-unsaturated acid chlorides with enamines can lead to the formation of bicyclic diones, showcasing the importance of stereochemistry in synthesis processes (Hickmott, P., Cox, P., & Sim, G., 1974).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using X-ray crystallography, revealing information about conformation and stereochemistry. For instance, the crystal and molecular structure of macrocyclic compounds have been determined to understand their conformations and how these relate to their reactivity and properties (Setzer, W., Cacioppo, E. L., Grant, G. J., & Glass, R., 1989).
Chemical Reactions and Properties
Complex molecules such as the one undergo various chemical reactions, including cycloadditions and reactions with enamines, which are crucial for constructing their intricate structures. These reactions are often influenced by the stereochemistry and conformation of the molecules involved (ErdenIhsan, 1981).
properties
IUPAC Name |
17-(4-methylsulfanyl-1-morpholin-4-yl-1-oxobutan-2-yl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4S/c1-34-15-10-20(25(30)28-11-13-33-14-12-28)29-26(31)23-21-16-6-2-3-7-17(16)22(24(23)27(29)32)19-9-5-4-8-18(19)21/h2-9,20-24H,10-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBVPROTJAXFJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N1CCOCC1)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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